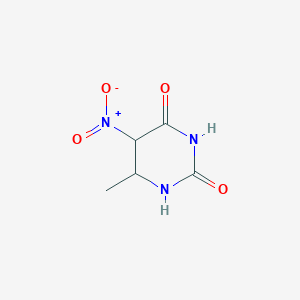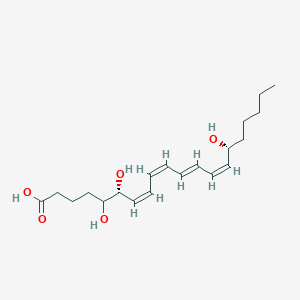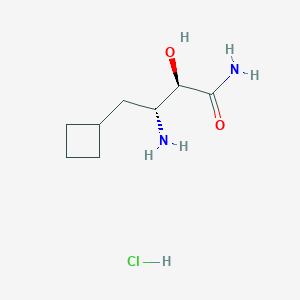
trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride: is a chemical compound with the molecular formula C8H17ClN2O2. It is known for its unique structure, which includes a cyclobutyl ring, an amino group, and a hydroxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride typically involves the following steps:
Amination: The addition of an amino group to the cyclobutylated intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group may be oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amines or amides.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in organic synthesis to introduce cyclobutyl and amino functionalities into target molecules.
Biology:
- Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutyl ring may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 3-Amino-4-cyclobutyl-2-hydroxybutanoic acid
- 3-Amino-4-cyclobutyl-2-hydroxybutanamide
- 3-Amino-4-cyclobutyl-2-hydroxybutanone
Comparison:
- trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is unique due to the presence of the hydrochloride salt, which can influence its solubility and stability.
- The cyclobutyl ring provides rigidity to the molecule, which can affect its interaction with biological targets compared to similar compounds without the ring structure.
- The presence of both amino and hydroxy groups allows for versatile chemical reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C8H17ClN2O2 |
|---|---|
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
(2R,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H/t6-,7-;/m1./s1 |
Clave InChI |
RPOOMVSVQPMDGI-ZJLYAJKPSA-N |
SMILES isomérico |
C1CC(C1)C[C@H]([C@H](C(=O)N)O)N.Cl |
SMILES canónico |
C1CC(C1)CC(C(C(=O)N)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


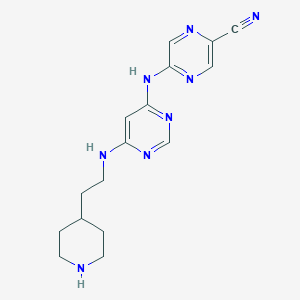


![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)
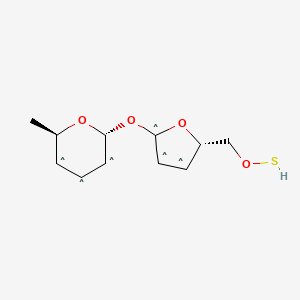

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)


![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
